molecular formula C12H17BrN2O2S B14913874 5-Bromo-N-(3-morpholinopropyl)thiophene-3-carboxamide

5-Bromo-N-(3-morpholinopropyl)thiophene-3-carboxamide

Katalognummer: B14913874
Molekulargewicht: 333.25 g/mol
InChI-Schlüssel: FZQBQVVFCQODOK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Bromo-N-(3-morpholinopropyl)thiophene-3-carboxamide is a compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their wide range of applications in various fields, including chemistry, biology, medicine, and industry

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-N-(3-morpholinopropyl)thiophene-3-carboxamide typically involves multiple steps starting from thiopheneThe reaction conditions often involve the use of reagents such as n-butyllithium (n-BuLi) and bromine at low temperatures (e.g., -78°C to room temperature) to ensure regioselectivity and high yield .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions and using high-purity reagents can improve the overall yield and quality of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

5-Bromo-N-(3-morpholinopropyl)thiophene-3-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, bases (e.g., potassium carbonate), and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). Reaction conditions may vary depending on the desired product but often involve temperatures ranging from room temperature to reflux conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can introduce various functional groups into the thiophene ring.

Wissenschaftliche Forschungsanwendungen

5-Bromo-N-(3-morpholinopropyl)thiophene-3-carboxamide has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 5-Bromo-N-(3-morpholinopropyl)thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application, but it often involves binding to target proteins or enzymes, modulating their activity, and affecting downstream signaling pathways. Further research is needed to fully elucidate the molecular targets and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some similar compounds include:

Uniqueness

5-Bromo-N-(3-morpholinopropyl)thiophene-3-carboxamide is unique due to the presence of both the bromine atom and the morpholinopropyl group, which confer distinct chemical and biological properties. These structural features make it a valuable compound for various applications, particularly in the synthesis of complex molecules and the development of new materials.

Eigenschaften

Molekularformel

C12H17BrN2O2S

Molekulargewicht

333.25 g/mol

IUPAC-Name

5-bromo-N-(3-morpholin-4-ylpropyl)thiophene-3-carboxamide

InChI

InChI=1S/C12H17BrN2O2S/c13-11-8-10(9-18-11)12(16)14-2-1-3-15-4-6-17-7-5-15/h8-9H,1-7H2,(H,14,16)

InChI-Schlüssel

FZQBQVVFCQODOK-UHFFFAOYSA-N

Kanonische SMILES

C1COCCN1CCCNC(=O)C2=CSC(=C2)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.